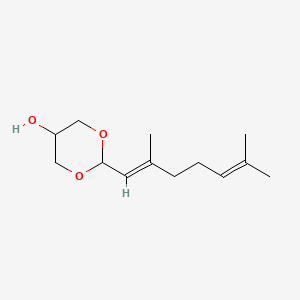
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is a chemical compound known for its unique structure and properties. It is extensively employed in the production of fragrances and taste enhancers and has garnered attention for its potential as an insecticide. The compound’s molecular formula is C13H22O2, and it has a molar mass of 210.31 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol typically involves the reaction of citral with propylene glycol under acidic conditions to form the acetal. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is widely used in the production of fragrances, taste enhancers, and as an insecticide in agricultural settings.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, as an insecticide, it may interfere with the nervous system of insects, leading to their immobilization or death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxolane: This compound has a similar structure but differs in the position of the functional groups.
2-(2,6-Dimethylhepta-1,5-dienyl)-4-methyl-1,3-dioxane: Another structurally similar compound with variations in the dioxane ring.
Uniqueness
2-(2,6-Dimethylhepta-1,5-dienyl)-1,3-dioxan-5-ol is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its efficacy as an insecticide and its use in fragrance production highlight its versatility and importance in various fields.
Propriétés
Numéro CAS |
4740-81-2 |
|---|---|
Formule moléculaire |
C13H22O3 |
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxan-5-ol |
InChI |
InChI=1S/C13H22O3/c1-10(2)5-4-6-11(3)7-13-15-8-12(14)9-16-13/h5,7,12-14H,4,6,8-9H2,1-3H3/b11-7+ |
Clé InChI |
NUQAIRUKFLHEIK-YRNVUSSQSA-N |
SMILES isomérique |
CC(=CCC/C(=C/C1OCC(CO1)O)/C)C |
SMILES canonique |
CC(=CCCC(=CC1OCC(CO1)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



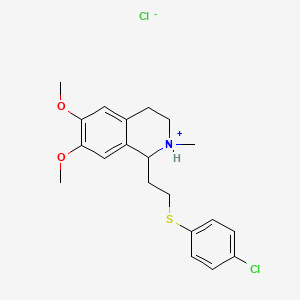
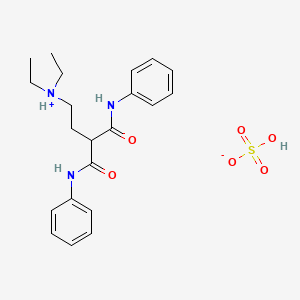

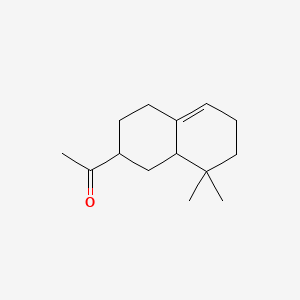

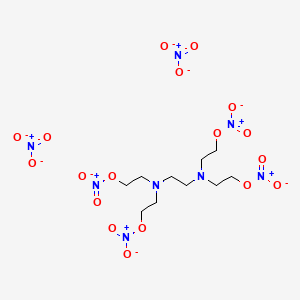

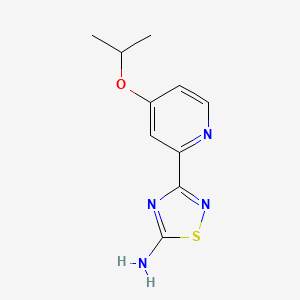
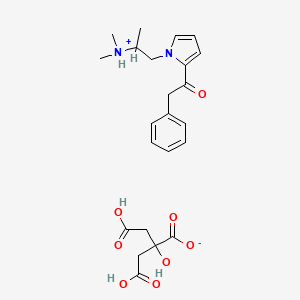
![N-[(2-Chloro-6-methoxy-3-quinolinyl)methyl]-N-cyclopentylacetamide](/img/structure/B13760069.png)
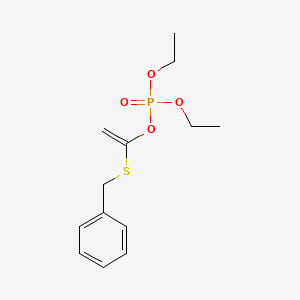
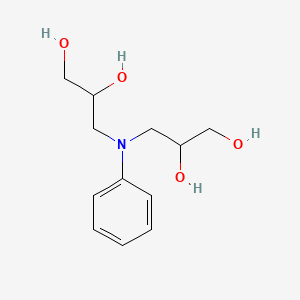
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)
